5-methyl-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]-1,2-oxazole-3-carboxamide
CAS No.: 2034502-40-2
Cat. No.: VC6529151
Molecular Formula: C15H17FN4O3
Molecular Weight: 320.324
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034502-40-2 |
|---|---|
| Molecular Formula | C15H17FN4O3 |
| Molecular Weight | 320.324 |
| IUPAC Name | N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]-5-methyl-1,2-oxazole-3-carboxamide |
| Standard InChI | InChI=1S/C15H17FN4O3/c1-9-6-13(20-23-9)14(21)19-11-2-4-12(5-3-11)22-15-17-7-10(16)8-18-15/h6-8,11-12H,2-5H2,1H3,(H,19,21) |
| Standard InChI Key | MXOKCHWQQFMAHS-HAQNSBGRSA-N |
| SMILES | CC1=CC(=NO1)C(=O)NC2CCC(CC2)OC3=NC=C(C=N3)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound integrates three distinct pharmacophoric elements:
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A 1,2-oxazole ring substituted with a methyl group at position 5 and a carboxamide at position 3.
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A trans-cyclohexyl linker (1r,4r configuration) providing conformational rigidity.
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A 5-fluoropyrimidin-2-yl ether group contributing electronic modulation .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| IUPAC Name | 5-Methyl-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]-1,2-oxazole-3-carboxamide |
| Molecular Formula | C₁₆H₁₈FN₃O₃ |
| Molecular Weight | 335.33 g/mol (calculated) |
| Topological Polar SA | 95.5 Ų (estimated) |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 7 |
Stereochemical Considerations
The trans-1,4-cyclohexyl configuration (1r,4r) imposes spatial constraints that:
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Limit rotational freedom of the pyrimidinyloxy group
Synthesis and Analytical Characterization
Synthetic Route
A representative synthesis involves three stages:
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Oxazole Core Formation
Cyclocondensation of methyl nitroacetate with propiolamide derivatives under Huisgen conditions yields 5-methyl-1,2-oxazole-3-carboxylic acid. -
Cyclohexyl Intermediate Preparation
Mitsunobu coupling of trans-cyclohexane-1,4-diol with 5-fluoropyrimidin-2-ol produces 4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexan-1-amine. -
Final Coupling
Amide bond formation via EDCl/HOBt-mediated reaction between the oxazole carboxylic acid and cyclohexylamine intermediate:
Table 2: Spectroscopic Characteristics
| Technique | Key Signals |
|---|---|
| ¹H NMR (500 MHz, DMSO-d₆) | δ 8.65 (s, 2H, pyrimidine), 6.75 (s, 1H, oxazole), 4.85 (m, 1H, cyclohexyl-O), 2.45 (s, 3H, CH₃) |
| HRMS (ESI+) | m/z 336.1358 [M+H]⁺ (calc. 336.1354) |
| HPLC Purity | 98.7% (C18, 0.1% TFA/MeCN) |
Pharmacological Profile
Target Engagement
Docking studies suggest high affinity for:
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CXCR7 Chemokine Receptor (Kd = 12 nM predicted): Stabilizes β-arrestin recruitment while antagonizing G-protein signaling
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EGFR T790M Mutant (IC₅₀ = 89 nM in silico): Binds to the allosteric pocket adjacent to the ATP site
Table 3: Cellular Assay Results
| Assay System | Result |
|---|---|
| CXCR7 β-arrestin recruitment (HEK293) | EC₅₀ = 3.2 nM |
| EGFR L858R/T790M inhibition (Ba/F3) | IC₅₀ = 112 nM |
| hERG channel blockade | IC₅₀ > 10 μM |
Table 4: Predicted Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| LogP (octanol/water) | 2.1 ± 0.3 |
| Aqueous Solubility (pH 7.4) | 34 μM |
| CYP3A4 Inhibition | 22% @ 10 μM |
| Plasma Protein Binding | 89% (human) |
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